2-(2,4-Dichlorobenzyl)thiourea hydrochloride
Overview
Description
2-(2,4-Dichlorobenzyl)thiourea hydrochloride is a chemical compound with the molecular formula C8H9Cl3N2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorobenzyl group attached to a thiourea moiety, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorobenzyl)thiourea hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorobenzyl)thiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl thiourea derivatives.
Scientific Research Applications
2-(2,4-Dichlorobenzyl)thiourea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and other diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)thiourea hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzyl)thiourea hydrochloride can be compared with other similar compounds, such as:
2-(2,4-Dichlorobenzyl)thiourea: The non-hydrochloride form of the compound.
2-(2,4-Dichlorobenzyl)thiourea sulfate: Another salt form with different solubility and stability properties.
2-(2,4-Dichlorophenyl)thiourea: A structurally similar compound with different substituents on the benzyl ring.
Uniqueness: The hydrochloride form of 2-(2,4-Dichlorobenzyl)thiourea is unique due to its enhanced solubility and stability, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methylthiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-12-8(11)13;/h1-3H,4H2,(H3,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQQSWPYSTFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-62-5 | |
Record name | Thiourea, N-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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